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molecular formula C9H14OS B8658371 2-(3-Hydroxy-3-pentyl)thiophene

2-(3-Hydroxy-3-pentyl)thiophene

Cat. No. B8658371
M. Wt: 170.27 g/mol
InChI Key: MZACNMXNVWKHDZ-UHFFFAOYSA-N
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Patent
US07601850B2

Procedure details

To a stirred 0° C. mixture of ethyl thiophene-2-carboxylate (3.12 g, 20.0 mmol) in diethyl ether (100 ml) is added 1M ethylmagnesium bromide (60 ml, 60 mmol). The reaction is allowed to warm to RT and stirred for 3 d. The reaction is partitioned between Et2O and 1N NaHCO3. The organic layer was Na2SO4 dried and concentrated to give the title compound (3.4 g, 99%).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8]CC)=O.[CH2:11]([Mg]Br)[CH3:12].[CH2:15](OCC)[CH3:16]>>[OH:8][C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)([CH2:11][CH3:12])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is partitioned between Et2O and 1N NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC(CC)(CC)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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